1,2,3,4-Tetrahydro-2-thioxo-4-styryl-6-methylpyrimidine-5-carboxylic acid ethyl ester
Overview
Description
1,2,3,4-Tetrahydro-2-thioxo-4-styryl-6-methylpyrimidine-5-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a thioxo group, a styryl group, and a carboxylic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydro-2-thioxo-4-styryl-6-methylpyrimidine-5-carboxylic acid ethyl ester typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with thiourea and ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-2-thioxo-4-styryl-6-methylpyrimidine-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the styryl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydropyrimidines or modified styryl groups.
Scientific Research Applications
1,2,3,4-Tetrahydro-2-thioxo-4-styryl-6-methylpyrimidine-5-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent. Its derivatives have been evaluated for their efficacy against various bacterial strains and cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-2-thioxo-4-styryl-6-methylpyrimidine-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interfere with cancer cell proliferation by binding to DNA or proteins involved in cell division. The exact pathways and molecular targets can vary depending on the specific derivative and application.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester: Similar in structure but lacks the additional functional groups that provide unique reactivity.
4-Oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Contains a nitrile group instead of a carboxylic acid ethyl ester, leading to different chemical properties and applications.
Uniqueness
1,2,3,4-Tetrahydro-2-thioxo-4-styryl-6-methylpyrimidine-5-carboxylic acid ethyl ester is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal and materials science research make it a valuable compound for further study.
Properties
IUPAC Name |
ethyl 6-methyl-4-[(E)-2-phenylethenyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-20-15(19)14-11(2)17-16(21)18-13(14)10-9-12-7-5-4-6-8-12/h4-10,13H,3H2,1-2H3,(H2,17,18,21)/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMECLYLJNKGTGH-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C=CC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=S)NC1/C=C/C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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